![molecular formula C10H11N3S B277499 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B277499.png)
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole, also known as PETT, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. PETT's unique chemical structure and properties make it an exciting compound for researchers to explore.
Mecanismo De Acción
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's mechanism of action is not fully understood, but it is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole inhibits the activity of various enzymes, including acetylcholinesterase and tyrosinase. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has also been shown to have a vasodilatory effect on blood vessels, which may have implications for the treatment of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole is its relatively simple synthesis method, which allows for large-scale production. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's potent anticancer activity and anti-inflammatory properties make it a promising candidate for further research. However, 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
Direcciones Futuras
There are several future directions for 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole research. One area of interest is the development of 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole-based drugs for the treatment of cancer and inflammatory diseases. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's potential as an enzyme inhibitor also opens up possibilities for its use in the development of new pesticides and herbicides. Further studies are needed to investigate 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole's mechanism of action and potential side effects, as well as its potential applications in material science.
Métodos De Síntesis
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole can be synthesized using various methods, including the reaction between 2-phenylethylamine and thiourea, followed by cyclization with hydrazine hydrate. Another method involves the reaction between 2-phenylethyl isothiocyanate and hydrazine hydrate, followed by cyclization with sodium azide. These methods have been optimized to produce high yields of 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole with high purity.
Aplicaciones Científicas De Investigación
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. Several research studies have shown that 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole |
|---|---|
Fórmula molecular |
C10H11N3S |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
5-(2-phenylethylsulfanyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3S/c1-2-4-9(5-3-1)6-7-14-10-11-8-12-13-10/h1-5,8H,6-7H2,(H,11,12,13) |
Clave InChI |
JQVFRKKJRZOYBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCSC2=NC=NN2 |
SMILES canónico |
C1=CC=C(C=C1)CCSC2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



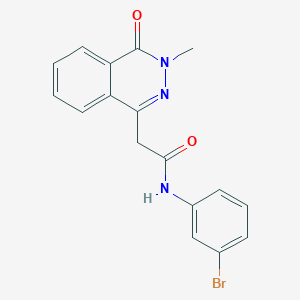
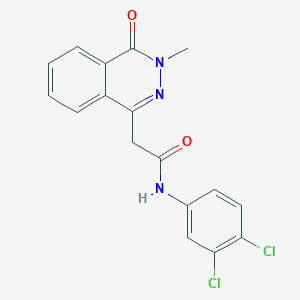
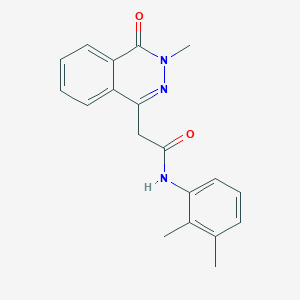
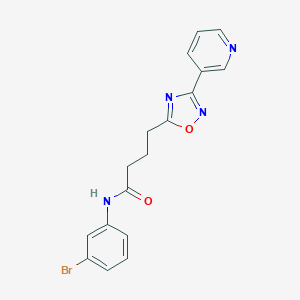
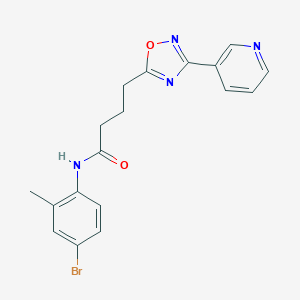
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)
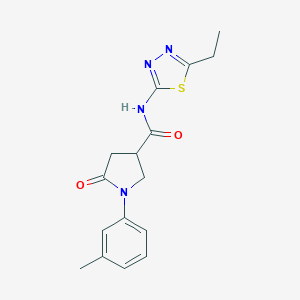
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)
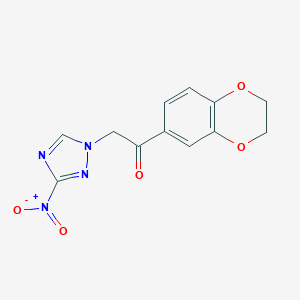
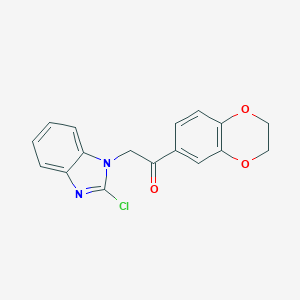
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277438.png)
![1-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B277439.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277440.png)